![molecular formula C18H15NO3 B2746885 (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide CAS No. 2035003-44-0](/img/structure/B2746885.png)

(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

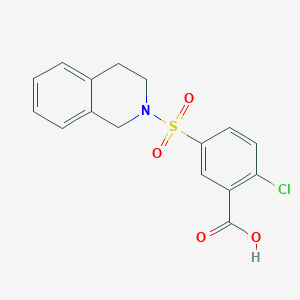

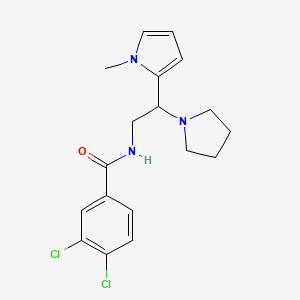

N-([2,3’-bifuran]-5-ylmethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-([2,3’-bifuran]-5-ylmethyl)cinnamamide consists of a cinnamamide backbone with a bifuran moiety attached to the nitrogen atom.

Mecanismo De Acción

Target of Action

N-([2,3’-bifuran]-5-ylmethyl)cinnamamide, also known as (E)-N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide, is a synthetic derivative of cinnamic acid Similar cinnamamide derivatives have been reported to inhibit cholinesterase enzymes , which play a crucial role in the regulation of acetylcholine, a neurotransmitter involved in many functions of the nervous system .

Mode of Action

It’s worth noting that cinnamamide derivatives have been shown to inhibit α-glucosidase , an enzyme that plays a key role in carbohydrate metabolism. The inhibition of α-glucosidase slows down the breakdown of carbohydrates into glucose, thus controlling blood sugar levels .

Biochemical Pathways

By inhibiting these enzymes, the compound can potentially affect carbohydrate metabolism and neurotransmission .

Pharmacokinetics

Some cinnamamide derivatives have shown satisfactory pharmacokinetic properties via the prediction of adme (absorption, distribution, metabolism, and excretion) profiles . These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar cinnamamide derivatives have shown significant antimicrobial activity . They were found to be active on Staphylococcus and Enterococcus species . Moreover, some cinnamamide derivatives have shown α-glucosidase inhibitory activity, which could potentially be beneficial in the management of diabetes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)cinnamamide can be achieved through various methods. One common approach involves the reaction of cinnamic acid derivatives with amines. For instance, a practical method for the synthesis of cinnamamides involves the three-component coupling of arylaldehydes, amines, and Meldrum’s acid under operationally simple conditions without the aid of coupling reagents, oxidants, or catalysts . Another method involves the use of continuous-flow microreactors, where methyl cinnamates react with phenylethylamines in the presence of Lipozyme® TL IM as a catalyst .

Industrial Production Methods: Industrial production of N-([2,3’-bifuran]-5-ylmethyl)cinnamamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow microreactors is particularly advantageous in industrial settings due to their ability to provide a rapid and economical strategy for the synthesis of cinnamamide derivatives .

Análisis De Reacciones Químicas

Types of Reactions: N-([2,3’-bifuran]-5-ylmethyl)cinnamamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of N-([2,3’-bifuran]-5-ylmethyl)cinnamamide include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from the reactions of N-([2,3’-bifuran]-5-ylmethyl)cinnamamide depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-([2,3’-bifuran]-5-ylmethyl)cinnamamide has a wide range of scientific research applications. It has been studied for its antimicrobial, anticancer, and antioxidant properties . In medicinal chemistry, cinnamamides have shown potential as α-glucosidase inhibitors, which are useful in the treatment of diabetes . Additionally, the compound has been investigated for its ability to inhibit cholinesterase enzymes, making it a potential candidate for the treatment of Alzheimer’s disease .

Comparación Con Compuestos Similares

N-([2,3’-bifuran]-5-ylmethyl)cinnamamide can be compared with other cinnamamide derivatives, such as N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide and N-(2-arylmethylthio)phenylsulfonyl)cinnamamide . These compounds share a similar cinnamamide backbone but differ in their substituents, which can significantly impact their biological activity. For instance, the presence of electron-withdrawing groups on the cinnamoyl aromatic ring can enhance the inhibitory activity of α-glucosidase .

Conclusion

N-([2,3’-bifuran]-5-ylmethyl)cinnamamide is a versatile compound with significant potential in various scientific research applications. Its unique structure and diverse reactivity make it a valuable candidate for further investigation in medicinal chemistry, biology, and industry.

Propiedades

IUPAC Name |

(E)-N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(22-16)15-10-11-21-13-15/h1-11,13H,12H2,(H,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTGLSSUYVBKDB-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-difluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2746802.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzene-1-sulfonamide](/img/structure/B2746803.png)

![3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2746810.png)

![N'-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2746811.png)

![(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile](/img/structure/B2746817.png)